Ethyl methyl-L-leucinate

Description

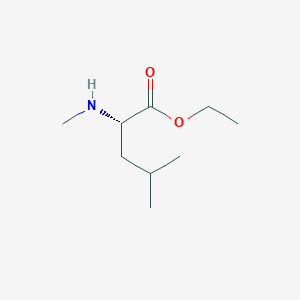

Ethyl methyl-L-leucinate (C₉H₁₉NO₂; molecular weight: 173.256 g/mol) is an ester derivative of the branched-chain amino acid L-leucine, characterized by an ethyl ester group and a methyl substituent on the nitrogen atom . Its stereochemistry (one defined stereocenter) and lipophilic properties make it valuable for modulating drug solubility and bioavailability .

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

ethyl (2S)-4-methyl-2-(methylamino)pentanoate |

InChI |

InChI=1S/C9H19NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8,10H,5-6H2,1-4H3/t8-/m0/s1 |

InChI Key |

DZLOWRBLCHSDMR-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)C)NC |

Canonical SMILES |

CCOC(=O)C(CC(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methyl-L-leucinate can be synthesized through the esterification of L-leucine with ethanol in the presence of an acid catalyst. One common method involves the reaction of L-leucine with ethanol and hydrochloric acid, resulting in the formation of this compound hydrochloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of trimethylchlorosilane (TMSCl) with methanol has been shown to be an effective method for the esterification of amino acids, including leucine .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl-L-leucinate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to L-leucine and ethanol in the presence of water and an acid or base catalyst.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Substitution: The amino group in this compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Typically requires oxidizing agents, though specific examples are limited.

Substitution: Various nucleophiles can be used to substitute the amino group.

Major Products Formed

Hydrolysis: L-leucine and ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl methyl-L-leucinate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.

Medicine: Investigated for its potential therapeutic effects and as a prodrug for leucine.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl methyl-L-leucinate involves its conversion to L-leucine in the body. This conversion is facilitated by esterases, which hydrolyze the ester bond, releasing L-leucine and ethanol. L-leucine then participates in various metabolic pathways, including protein synthesis and the regulation of mTOR signaling .

Comparison with Similar Compounds

Key Observations :

- Ester Group Influence : Ethyl esters (e.g., this compound) exhibit higher lipophilicity than methyl esters (e.g., Methyl L-leucinate), enhancing membrane permeability in drug delivery systems .

- Branching and Stereochemistry : Unlike L-isoleucine derivatives (e.g., Ethyl L-isoleucinate hydrochloride), this compound has a distinct side-chain branching pattern (β-methyl vs. γ-methyl in isoleucine), affecting substrate specificity in enzymatic reactions .

Thermal and Solubility Properties

- This compound: No direct thermal data is available in the provided evidence, but its ethyl ester group likely lowers melting points compared to free amino acids.

- Methyl L-leucinate : Exhibits a vaporization enthalpy (ΔvapH) of 45.6 kJ/mol at 320–353 K, indicating moderate volatility .

- Ethyl L-isoleucinate hydrochloride : The hydrochloride salt form increases water solubility compared to neutral esters like this compound .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl methyl-L-leucinate, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound synthesis typically involves esterification of L-leucine derivatives, requiring precise control of reaction conditions (e.g., temperature, pH, and catalyst selection). To ensure reproducibility:

- Use IUPAC-compliant nomenclature and characterize intermediates via -NMR, -NMR, and HPLC to confirm purity (>95%) .

- Document reaction parameters (e.g., solvent ratios, stoichiometry) in alignment with peer-reviewed protocols, avoiding proprietary methods from non-academic sources .

- Validate reproducibility by replicating synthesis in triplicate and comparing spectral data with literature benchmarks .

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- Stereochemical analysis : Employ chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as racemization may occur during synthesis .

- Crystallography : For novel derivatives, single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. Use SHELX software for refinement and deposit CIF files in public databases (e.g., Cambridge Structural Database) .

- Mass spectrometry : High-resolution ESI-MS/MS distinguishes isobaric impurities, with fragmentation patterns compared to computational predictions (e.g., m/zCloud) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be reconciled across studies?

- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo). To address this:

- Standardize assays : Use validated cell lines (e.g., Caco-2 for permeability) and control for factors like protein binding and metabolic enzymes .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from multiple studies, identifying outliers and confounding variables .

- Mechanistic studies : Use molecular dynamics (MD) simulations to probe interactions with biological targets (e.g., peptide transporters), validating findings with SPR or ITC binding assays .

Q. What experimental design strategies optimize this compound’s efficacy in drug delivery systems while minimizing toxicity?

- Methodological Answer :

- Formulation screening : Utilize factorial design (e.g., 2 designs) to test variables like polymer ratios (e.g., ethyl cellulose), drug loading, and release kinetics .

- In vitro-in vivo correlation (IVIVC) : Model release profiles (e.g., Higuchi kinetics) and validate with animal studies, monitoring plasma concentrations via LC-MS/MS .

- Toxicity profiling : Conduct MTT assays on primary cells and compare IC values with clinical analogs. Use transcriptomics (RNA-seq) to identify off-target effects .

Q. How can computational modeling improve the design of this compound-based protease inhibitors?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteases (e.g., SARS-CoV-2 M). Validate with crystallographic data .

- Free energy calculations : Apply MM/GBSA or FEP+ to refine binding poses, prioritizing derivatives with ΔG < -8 kcal/mol .

- ADMET prediction : Leverage tools like SwissADME to optimize logP (1–3) and BBB permeability, avoiding hepatic CYP3A4 inhibition .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism, reporting EC/IC with 95% confidence intervals .

- Error analysis : Quantify technical vs. biological variability via coefficient of variation (CV < 15% acceptable) and report SEM in figures .

- Multivariate analysis : For multi-parametric datasets (e.g., metabolomics), apply PCA or PLS-DA to identify covarying factors .

Q. How should researchers address discrepancies in spectroscopic data for this compound analogs?

- Methodological Answer :

- Cross-validation : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) to detect artifacts .

- Batch effects : Recalibrate instruments using certified standards (e.g., ERETIC2 for NMR) and include internal controls in each experiment .

- Peer review : Submit raw data (e.g., FID files) to repositories like Zenodo for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.